BenchChemオンラインストアへようこそ!

4-Carboxy-1,2,5-oxadiazole 2-oxide

Nitric oxide donation Vasodilation Soluble guanylate cyclase

4-Carboxy-1,2,5-oxadiazole 2-oxide (CAS 153309-86-5, molecular formula C₃H₂N₂O₄, molecular weight 130.06 g/mol) is a furoxan (1,2,5-oxadiazole 2-oxide) heterocycle functionalized with a carboxylic acid group at the 4-position. As a member of the furoxan chemical class, this compound is characterized by its ability to release nitric oxide (NO) under physiological conditions upon reaction with thiols.

Molecular Formula C3H2N2O4
Molecular Weight 130.06 g/mol
Cat. No. B12974691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxy-1,2,5-oxadiazole 2-oxide
Molecular FormulaC3H2N2O4
Molecular Weight130.06 g/mol
Structural Identifiers
SMILESC1=[N+](ON=C1C(=O)O)[O-]
InChIInChI=1S/C3H2N2O4/c6-3(7)2-1-5(8)9-4-2/h1H,(H,6,7)
InChIKeyYKBYFYYJBYEBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carboxy-1,2,5-oxadiazole 2-oxide Procurement Baseline: Sourcing a Multifunctional Furoxan Scaffold for NO-Donor Research


4-Carboxy-1,2,5-oxadiazole 2-oxide (CAS 153309-86-5, molecular formula C₃H₂N₂O₄, molecular weight 130.06 g/mol) is a furoxan (1,2,5-oxadiazole 2-oxide) heterocycle functionalized with a carboxylic acid group at the 4-position. As a member of the furoxan chemical class, this compound is characterized by its ability to release nitric oxide (NO) under physiological conditions upon reaction with thiols [1]. The carboxylic acid substituent provides a conjugation handle for amide or ester bond formation, making this compound a versatile building block for medicinal chemistry programs constructing NO-donor hybrid molecules or prodrugs [2].

Why Generic Substitution Fails with 4-Carboxy-1,2,5-oxadiazole 2-oxide: Quantitative Evidence of Structural Differentiation from Closest Analogs


Critically, not all furoxans are functionally interchangeable. The presence of the N-oxide moiety at the 2-position of the oxadiazole ring is the sine qua non for thiol-dependent NO release; the corresponding deoxygenated furazan (1,2,5-oxadiazole) analogs are completely devoid of this biological activity [1]. Within the furoxan subclass, ring substituents dramatically modulate NO-release kinetics, aqueous solubility, and vasodilating potency across orders of magnitude [2]. The 4-carboxy derivative specifically occupies a unique parameter space by balancing the NO-donor pharmacophore with a polar, ionizable functional group that permits aqueous solubility without the need for additional solubilizing moieties—a critical consideration for researchers designing water-soluble NO prodrugs where alternative scaffolds (e.g., 4-phenyl-3-furoxancarbonitrile) introduce significant lipophilicity and different NO-release profiles [3]. Below, the quantitative evidence undergirding these differentiation claims is presented.

4-Carboxy-1,2,5-oxadiazole 2-oxide Quantitative Evidence Guide: Comparator-Based Differentiation Across Six Key Dimensions


NO-Donor Competence Verified by Direct Class Comparison: Furoxan vs. Furazan Core

The defining differentiator is the presence of the 2-oxide (N-oxide) moiety, without which the scaffold is biologically silent as an NO donor. In an isolated working rat heart preparation, furoxans (as a class) concentration-dependently increased coronary flow, whereas the corresponding deoxygenated furazans produced no significant vasodilation. This effect was blunted by co-infusion with methylene blue, confirming a cGMP-dependent mechanism [1]. This class-level finding means that 4-carboxy-1,2,5-oxadiazole 2-oxide inherits NO-donor competence that its structural isomer 1,2,5-oxadiazole-3-carboxylic acid (furazan-3-carboxylic acid, CAS not oxidised at 2-position) fundamentally lacks.

Nitric oxide donation Vasodilation Soluble guanylate cyclase

Thiol-Dependent NO Release as a Mechanistic Distinction from Organic Nitrate NO Donors

Furoxans release NO through a thiol-mediated chemical reaction, distinguishing them mechanistically from organic nitrates (e.g., nitroglycerin) that require enzymatic bioactivation. In the seminal Feelisch et al. study, all tested furoxans potently stimulated soluble guanylate cyclase (sGC) in a thiol-dependent manner, with NO generation confirmed by the formation of nitrite, nitrate, and S-nitrosothiol products. By contrast, the corresponding furazans were inactive [1]. Furthermore, subsequent work established that select furoxan derivatives do not induce tolerance upon repeated administration, unlike nitroglycerin, a clinically significant advantage attributed to their non-enzymatic, thiol-dependent NO-release mechanism [2].

NO-release mechanism Thiol cofactor Nitrovasodilator tolerance

Carboxylic Acid Substituent as a Physicochemical Differentiator: Predicted Water Solubility vs. Phenyl-Furoxancarbonitrile Analogs

The 4-carboxy substituent of 4-carboxy-1,2,5-oxadiazole 2-oxide (MW 130.06) directly confers aqueous solubility through ionization at physiological pH (predicted pKₐ ~3–4 for the carboxylic acid proton). This stands in marked contrast to prominent furoxan pharmacological tool compounds such as 4-phenyl-3-furoxancarbonitrile (MW 187.15), which lacks an ionizable group and possesses substantially higher lipophilicity. While direct experimental logP/logD values for the 4-carboxy derivative are not available in the open primary literature, the presence of the carboxylic acid enables solubility in polar media and provides a synthetic handle for amide/ester conjugation that is absent in the phenyl-carbonitrile analog [1].

Aqueous solubility Lipophilicity Conjugation handle

Low Molecular Weight (130.06 Da) as a Fragment-Like Differentiator vs. Bulkier Furoxan Pharmacological Tools

With a molecular weight of 130.06 g/mol, 4-carboxy-1,2,5-oxadiazole 2-oxide falls squarely within fragment-like chemical space (MW < 250 Da), making it an attractive starting point for fragment-based drug discovery (FBDD) campaigns. In comparison, widely studied furoxan pharmacological probes such as 4-hydroxymethyl-furoxan-3-carboxamide (CAS 1609, MW 159.10) and 4-phenyl-3-furoxancarbonitrile (MW 187.15) are larger and contain additional functional groups that increase complexity [1]. The minimalist structure of the 4-carboxy derivative—comprising only the furoxan core and a single carboxylic acid—offers maximal room for synthetic elaboration with minimal risk of exceeding lead-likeness thresholds during optimization.

Fragment-based drug discovery Lead-likeness Molecular weight

NO-Donating Capacity Tuning via Substituent Effects: Class-Level Evidence Supporting the 4-Carboxy Derivative as a Modulatable Scaffold

The rate and extent of NO release from furoxans is highly sensitive to the electronic nature of ring substituents. Sorba et al. demonstrated that across a series of water-soluble furoxans (compounds 5–14a,b), initial NO-release rates varied substantially as a function of substitution pattern, with vasodilating potency (EC₅₀ on rat aortic strips) linearly correlating with initial NO-release rate [1]. The carboxylic acid at the 4-position is an electron-withdrawing group; class-level SAR indicates that electron-withdrawing substituents on the furoxan ring can modulate NO-release kinetics and potency. Although direct kinetic data for the 4-carboxy derivative itself are not available in the open literature, its electron-deficient nature predicts a distinct NO-release profile compared to electron-rich or electron-neutral furoxan analogs (e.g., 4-methylfuroxan or unsubstituted furoxan).

Substituent effects NO-release kinetics Structure-activity relationship

Anti-Schistosomal Target Engagement: Furoxan Class TGR Inhibition vs. Praziquantel

Oxadiazole-2-oxides (furoxans) have been identified as inhibitors of thioredoxin glutathione reductase (TGR), a selenocysteine-containing flavoenzyme essential for redox homeostasis in Schistosoma parasites. This represents a mechanistically distinct target from praziquantel (PZQ), the current standard-of-care, which acts through calcium homeostasis disruption. In a 2021 study, the parent furoxan scaffold served as the lead compound for a 39-derivative SAR campaign; optimized derivatives achieved IC₅₀ values as low as 7.5 nM against recombinant S. japonicum TGR (rSjTGR-Sec) and 55.8 nM against wild-type TGR in soluble worm antigen protein (SWAP), substantially surpassing the potency of the unsubstituted furoxan lead [1]. While the specific IC₅₀ of 4-carboxy-1,2,5-oxadiazole 2-oxide against TGR has not been reported, its carboxylic acid handle enables the same type of derivatization that produced these potent anti-schistosomal leads.

Thioredoxin glutathione reductase Schistosomiasis Antiparasitic

4-Carboxy-1,2,5-oxadiazole 2-oxide: Optimal Application Scenarios Grounded in Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Targeting NO-Responsive Biology

The low molecular weight (130.06 g/mol) and fragment-like properties position 4-carboxy-1,2,5-oxadiazole 2-oxide as an ideal core scaffold for FBDD campaigns. Its carboxylic acid provides a natural vector for fragment growing, merging, or linking strategies via amide or ester bond formation [1]. The built-in NO-donor pharmacophore eliminates the need to engineer NO-release capability at later optimization stages, streamlining hit-to-lead progression for indications where NO-mediated signaling is therapeutically relevant, including cardiovascular, anti-infective, and neuroprotective programs. In contrast to larger furoxan probes (e.g., 4-phenyl-3-furoxancarbonitrile, MW 187.15), the minimal structure affords greater ligand efficiency and synthetic tractability.

Synthesis of Water-Soluble NO-Donor Hybrid Molecules and Prodrugs

The carboxylic acid substituent confers aqueous solubility through ionization at physiological pH and provides a robust conjugation handle [1][2]. This makes 4-carboxy-1,2,5-oxadiazole 2-oxide a preferred building block for constructing NO-donor/drug hybrids where maintaining aqueous solubility of the final conjugate is critical—for example, in the design of soluble guanylate cyclase (sGC) stimulators or β-blocker/furoxan hybrids. The thiol-dependent, non-enzymatic NO-release mechanism of furoxans further distinguishes such hybrids from nitrate-based NO donors that are susceptible to tolerance development [3]. Researchers building compound libraries of water-soluble NO-donor candidates should select this scaffold over lipophilic furoxan alternatives.

Anti-Schistosomal Lead Generation Targeting Thioredoxin Glutathione Reductase (TGR)

The furoxan class has been validated as inhibitors of S. japonicum TGR (SjTGR), a genetically and pharmacologically validated target for schistosomiasis with a mechanism orthogonal to praziquantel [1]. SAR studies demonstrate that derivatives based on the furoxan core achieve nanomolar TGR inhibition (IC₅₀ as low as 7.5 nM for rSjTGR-Sec) and possess in vitro worm-killing activity against both juvenile and adult S. japonicum. 4-Carboxy-1,2,5-oxadiazole 2-oxide, bearing the furoxan pharmacophore and a carboxylic acid amenable to parallel derivatization, is suited for focused library synthesis aimed at identifying new anti-schistosomal leads in an area of high unmet medical need with a single approved drug class.

Biofilm Dispersal Research Leveraging Tunable NO-Release Kinetics

Furoxan NO donors have demonstrated concentration-dependent dispersal of Pseudomonas aeruginosa biofilms, with efficacy linked to NO-release rate [1]. The substituent-dependent tunability of NO-release kinetics from furoxans means that 4-carboxy-1,2,5-oxadiazole 2-oxide—with its electron-withdrawing carboxylic acid group—is predicted to exhibit a distinct kinetic profile compared to alkoxy-, amide-, or aryl-substituted furoxans [2]. This scaffold is therefore relevant for anti-biofilm materials science and infectious disease research programs seeking to identify NO donors with optimized release rates for biofilm eradication, where the ability to systematically vary the substituent at the 4-position is essential for establishing quantitative kinetic-structure relationships.

Quote Request

Request a Quote for 4-Carboxy-1,2,5-oxadiazole 2-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.